N~2~-(cyclohexylmethyl)-N~1~-(3,4-dimethylphenyl)glycinamide
Overview
Description
N~2~-(cyclohexylmethyl)-N~1~-(3,4-dimethylphenyl)glycinamide, commonly known as CX717, is a novel compound that has been extensively studied for its potential applications in cognitive enhancement. CX717 belongs to the class of drugs known as ampakines, which are known to modulate the activity of AMPA receptors in the brain.
Mechanism of Action
CX717 modulates the activity of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that are involved in the fast excitatory neurotransmission in the brain. CX717 enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, which leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
CX717 has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. CX717 has also been shown to enhance memory consolidation and retrieval in animal models. CX717 has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
CX717 has several advantages for lab experiments. It is a potent and selective AMPA receptor modulator that can be used to study the role of AMPA receptors in cognitive function. CX717 is also relatively stable and can be easily synthesized in the lab. However, CX717 has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. CX717 also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of CX717. One potential direction is to investigate the long-term effects of CX717 on cognitive function. Another potential direction is to investigate the potential therapeutic applications of CX717 in neurological and psychiatric disorders. Finally, future studies could investigate the potential synergistic effects of CX717 with other cognitive-enhancing drugs.
Scientific Research Applications
CX717 has been extensively studied for its potential applications in cognitive enhancement. In preclinical studies, CX717 has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). CX717 has also been shown to enhance memory consolidation and retrieval in animal models.
Properties
IUPAC Name |
2-(cyclohexylmethylamino)-N-(3,4-dimethylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-8-9-16(10-14(13)2)19-17(20)12-18-11-15-6-4-3-5-7-15/h8-10,15,18H,3-7,11-12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYJRBNGMMRFQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNCC2CCCCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.